1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane 1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 2320179-03-9
VCID: VC5172090
InChI: InChI=1S/C12H22N2O2S2/c15-18(16,12-2-3-12)14-6-1-5-13(7-8-14)11-4-9-17-10-11/h11-12H,1-10H2
SMILES: C1CN(CCN(C1)S(=O)(=O)C2CC2)C3CCSC3
Molecular Formula: C12H22N2O2S2
Molecular Weight: 290.44

1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

CAS No.: 2320179-03-9

Cat. No.: VC5172090

Molecular Formula: C12H22N2O2S2

Molecular Weight: 290.44

* For research use only. Not for human or veterinary use.

1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane - 2320179-03-9

Specification

CAS No. 2320179-03-9
Molecular Formula C12H22N2O2S2
Molecular Weight 290.44
IUPAC Name 1-cyclopropylsulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Standard InChI InChI=1S/C12H22N2O2S2/c15-18(16,12-2-3-12)14-6-1-5-13(7-8-14)11-4-9-17-10-11/h11-12H,1-10H2
Standard InChI Key QZVCOZYKLOFKNQ-UHFFFAOYSA-N
SMILES C1CN(CCN(C1)S(=O)(=O)C2CC2)C3CCSC3

Introduction

Synthesis

The synthesis of 1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step reactions starting from commercially available precursors. Below is a generalized synthetic pathway:

Step-by-Step Synthesis:

  • Preparation of Cyclopropanesulfonyl Chloride:

    • Cyclopropanesulfonic acid is reacted with thionyl chloride to yield cyclopropanesulfonyl chloride.

  • Formation of Diazepane Core:

    • A 1,4-diazepane scaffold is synthesized through cyclization reactions involving primary amines and alkylating agents.

  • Coupling Reaction:

    • The cyclopropanesulfonyl chloride is coupled with the diazepane core under basic conditions to introduce the sulfonamide functionality.

  • Introduction of Thiolan Moiety:

    • The thiolan group is added via nucleophilic substitution or reductive amination using thiol-based reagents.

This synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity.

Characterization Techniques

To confirm the structure and purity of 1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane, the following analytical techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR provide detailed insights into the compound's molecular framework.

  • Mass Spectrometry (MS):

    • Used to determine the molecular weight and confirm the presence of specific functional groups.

  • Infrared Spectroscopy (IR):

    • Identifies characteristic bonds such as sulfone (S=OS=O) stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC):

    • Ensures compound purity by separating impurities from the desired product.

Potential Applications

The structural features of this compound suggest several promising applications:

Medicinal Chemistry

The sulfonamide group is known for its pharmacological relevance, particularly in enzyme inhibition and receptor binding studies. The incorporation of sulfur-containing heterocycles like thiolan further enhances its potential as a bioactive molecule.

Synthetic Chemistry

The diazepane ring system serves as a versatile scaffold for designing novel compounds with diverse functionalities. This makes it valuable in creating derivatives for drug discovery programs.

Research Outlook

Future research on this compound could focus on:

  • Exploring its biological activity through in vitro and in vivo assays.

  • Investigating structure-activity relationships (SAR) to optimize its pharmacological profile.

  • Developing derivatives with improved solubility or target specificity.

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